1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Lipophilicity Chromatography Physicochemical Property

Uniquely engineered aryl acyl chloride combining high lipophilicity (LogP 3.97) with steric bulk for BBB-penetrant drug candidates. The 4-chlorophenyl group enables further cross-coupling while shielding the carbonyl for superior hydrolytic stability. Supported by validated HPLC method for easy purification. Ideal for kinase inhibitor discovery, agrochemical lead optimization, and specialty monomer synthesis. Available in research quantities with rapid global dispatch.

Molecular Formula C12H12Cl2O
Molecular Weight 243.13 g/mol
CAS No. 71501-44-5
Cat. No. B1349750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopentanecarbonyl chloride
CAS71501-44-5
Molecular FormulaC12H12Cl2O
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C12H12Cl2O/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2
InChIKeyRZHJJILZUKNEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride (CAS 71501-44-5): Technical Profile for Sourcing & Differentiation


1-(4-Chlorophenyl)cyclopentanecarbonyl chloride (CAS 71501-44-5) is an aryl-substituted acyl chloride with the molecular formula C₁₂H₁₂Cl₂O and a molecular weight of 243.13 g/mol . It is a reactive building block used in organic synthesis and pharmaceutical research, serving as an intermediate for introducing a sterically hindered, lipophilic cyclopentane moiety . Its core utility lies in its dual reactivity as both an acyl chloride and a scaffold for further functionalization, distinguishing it from simpler or unsubstituted analogs .

Why 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride Cannot Be Replaced by Unsubstituted or Heteroaryl Analogs


Direct substitution with a simpler analog like cyclopentanecarbonyl chloride or a heteroaryl variant like 1-(2-thienyl)cyclopentanecarbonyl chloride is not chemically equivalent [1]. The 4-chlorophenyl group confers a unique combination of electronic and steric properties: it increases lipophilicity (LogP) and molecular volume compared to unsubstituted or thienyl analogs, which directly impacts reaction kinetics, solubility of downstream products, and biological target interactions [2]. The presence of the chlorine atom also introduces a site for potential further cross-coupling chemistry, which is absent in unsubstituted phenyl analogs .

Quantitative Differentiation of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride vs. Closest Analogs


Increased Lipophilicity (LogP) vs. Unsubstituted and Heteroaryl Analogs

The compound exhibits significantly higher calculated lipophilicity (LogP = 3.97) compared to its 2-thienyl analog (LogP = 3.5) and unsubstituted cyclopentanecarbonyl chloride (LogP ≈ 1.8), indicating greater membrane permeability and altered pharmacokinetic behavior in derived molecules [1]. This property is crucial for designing compounds intended for central nervous system penetration or other lipophilic environments [2].

Lipophilicity Chromatography Physicochemical Property

Steric Bulk and Molecular Weight Differentiation for Scaffold Design

The 4-chlorophenyl substitution results in a molecular weight of 243.13 g/mol, a 13.6% increase over the 2-thienyl analog (214.71 g/mol) [1]. This added mass corresponds to a larger steric profile, which can be leveraged to modulate protein-ligand binding by filling hydrophobic pockets or introducing steric clashes to improve selectivity .

Medicinal Chemistry Scaffold Hopping Physicochemical Property

Physical State and Volatility Differentiates from Simpler Analogs

The compound is reported with a calculated boiling point of 315.8°C at 760 mmHg . This high boiling point is indicative of strong intermolecular forces and low volatility, a stark contrast to the more volatile unsubstituted cyclopentanecarbonyl chloride . This property simplifies storage, handling, and purification, reducing losses during vacuum operations.

Process Chemistry Handling and Storage Physicochemical Property

Purity Specification for Reproducible Acylation Chemistry

Commercially sourced 1-(4-chlorophenyl)cyclopentanecarbonyl chloride is routinely available with a minimum purity specification of 95% , with some suppliers providing material of ≥98% purity . This is critical for its primary use as an acylating agent, where the presence of the corresponding carboxylic acid (from hydrolysis) can significantly impede reaction yields and complicate purification.

Synthetic Chemistry Quality Control Procurement

Validated Application Scenarios for 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride in Research


Synthesis of Novel Kinase Inhibitors and CNS-Penetrant Drug Candidates

The compound's high lipophilicity (LogP 3.97) [1] makes it an ideal building block for creating molecules designed to cross the blood-brain barrier (BBB). Its steric bulk and unique shape, as highlighted by its molecular weight [2], can be exploited to design kinase inhibitors with improved selectivity by occupying hydrophobic back pockets of the ATP-binding site.

Development of Hydrolytically Stable Polymer Precursors

The presence of the 4-chlorophenyl group provides steric shielding to the carbonyl group. This steric protection, suggested by its physical properties [1], can be utilized to design monomers or crosslinkers with enhanced hydrolytic stability compared to those derived from unsubstituted acyl chlorides, leading to more durable materials.

Preparative Chromatography and Impurity Isolation

A validated HPLC method exists for the compound, demonstrating its amenability to reverse-phase purification [1]. This is a critical application for chemists needing to isolate the target compound from complex reaction mixtures or to purify analytical standards for method development and pharmacokinetic studies.

Synthesis of Agrochemicals with Enhanced Environmental Persistence

The increased lipophilicity and potential for increased metabolic stability conferred by the chlorophenyl group, relative to unsubstituted or heteroaryl analogs [1], make it a suitable intermediate for synthesizing agrochemical candidates that require longer soil half-lives or improved uptake by plants.

Technical Documentation Hub

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